7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one - 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Catalog Number: EVT-1744698
CAS Number: 1314968-98-3
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: One common approach involves the condensation of 2,3-diaminopyridine with appropriately substituted carbonyl compounds. For instance, the reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate yields 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, which can be further modified to obtain the desired 7-methyl derivative [ [], [] ].

  • Multi-step synthesis: More complex derivatives might require multi-step syntheses utilizing various reagents and reaction conditions. For example, the synthesis of 4-(2-substituted-4-substituted)-8-(dialkylamino)-6-methyl-1-substituted-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones as potential ligands for brain corticotropin-releasing factor type-1 (CRF1) receptors is described [ [] ]. This synthesis likely involves multiple steps and specific modifications to introduce the desired substituents on the pyridopyrazine core.

Molecular Structure Analysis

NMR studies have been crucial in elucidating the structure of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and its derivatives [ [], [] ]. The chemical shifts and coupling constants obtained from NMR spectra provide valuable information about the connectivity and spatial arrangement of atoms within the molecule, confirming its structure and stereochemistry.

Chemical Reactions Analysis
  • Alkylation & Acylation: The nitrogen atoms within the ring system can undergo alkylation and acylation reactions, introducing new substituents and potentially modulating the compound's pharmacological properties [ [] ].

  • Condensation Reactions: The carbonyl group can participate in condensation reactions with various amines, hydrazines, and other nucleophiles, leading to the formation of diverse heterocyclic systems [ [] ].

  • Metal-catalyzed Reactions: The presence of aromatic rings makes 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and its derivatives suitable substrates for various metal-catalyzed reactions, such as cross-coupling reactions, allowing for further structural diversification [ [] ].

Mechanism of Action

The mechanism of action for 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives depends heavily on the specific substituents present and the intended biological target. For instance, as seen in [ [] ], the synthesized derivatives target the brain corticotropin-releasing factor type-1 (CRF1) receptor. It is likely that these compounds exert their effects by binding to the CRF1 receptor and either activating or inhibiting its downstream signaling pathways.

Applications
  • TOR kinase inhibitors: Derivatives like 1-ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one have shown potential as TOR kinase inhibitors [ [], [] ]. TOR kinases are involved in regulating cell growth and proliferation, and their dysregulation is implicated in cancer development. Inhibiting TOR kinase activity could lead to new treatments for various cancers.

  • Brain CRF1 receptor ligands: Studies have investigated the synthesis and binding affinity of 4-(2-substituted-4-substituted)-8-(dialkylamino)-6-methyl-1-substituted-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones as potential ligands for brain CRF1 receptors [ [] ]. CRF1 receptors are involved in regulating stress responses and are implicated in anxiety and depression. Developing selective CRF1 receptor ligands could lead to novel therapeutic agents for treating these disorders.

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is one of two isomeric products formed during the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. Its structure was confirmed through hydrolysis and subsequent hydrogenation reactions. []
  • Relevance: This compound shares the core pyrido[2,3-b]pyrazin-one structure with 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The difference lies in the presence of a phenacylidene substituent at the 2-position and the saturation state of the pyrazine ring. []

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is the other isomeric product resulting from the condensation of 2,3-diaminopyridine with ethyl benzoylpyruvate. Hydrolysis and hydrogenation reactions confirmed its structure. []
  • Relevance: This compound also shares the core pyrido[2,3-b]pyrazin-one structure with 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The differences are the presence of a phenacylidene substituent at the 3-position and the saturation state of the pyrazine ring. []

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is a hydrolysis product of 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one. []
  • Relevance: This compound maintains the pyrido[2,3-b]pyrazin-one structure but lacks the phenacylidene substituent, making it structurally similar to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The main difference is the saturation state of the pyrazine ring and the position of the methyl substituent. []

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is formed by the hydrolysis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one. []
  • Relevance: This compound is structurally related to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, sharing the core pyrido[2,3-b]pyrazin-one structure. The difference lies in the saturation state of the pyrazine ring. []

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is obtained by hydrogenating 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one. []
  • Relevance: This compound exhibits a close structural resemblance to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, differing only in the position of the methyl substituent on the pyrazine ring. []

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is synthesized by hydrogenating 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one. It serves as a key intermediate in confirming the structures of the other related compounds. []
  • Relevance: This compound is essentially identical to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, differing only in the position of the methyl substituent on the pyrazine ring. []

3-(1-Benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound exists solely in the imine form due to the steric hindrance posed by the methyl substituent on the side chain. []

1-Ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

  • Compound Description: This compound shows potential as a TOR kinase inhibitor and is investigated for treating Ewing's Sarcoma, particularly in cases where the tumor overexpresses E-twenty-six (ETS). [, ]
  • Relevance: This compound exhibits significant structural similarities to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. It shares the central dihydropyrido[2,3-b]pyrazin-2(1H)-one core, differing primarily in the substituents attached to this core structure. These differences include an ethyl group at the 1-position and a complex 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl substituent at the 7-position. [, ]

Properties

CAS Number

1314968-98-3

Product Name

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NCC(=O)N2)N=C1

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.